molecular formula C12H9N3O4S2 B2794156 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 97460-24-7

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2794156
CAS No.: 97460-24-7
M. Wt: 323.34
InChI Key: CKCODNUBHFVCSS-UHFFFAOYSA-N
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Description

“2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Oxidation: The benzothiazole core is then oxidized to introduce the dioxido and oxo groups.

    Acetamide Formation: The final step involves the reaction of the oxidized benzothiazole with 2-aminothiazole and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can be performed on the benzothiazole or thiazole rings to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial activity and are studied for potential use in treating infections.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Some benzothiazole derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation.

    Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.

    Corrosion Inhibitors: These compounds can be used to protect metals from corrosion in industrial applications.

Mechanism of Action

The mechanism of action of “2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
  • N-(1,3-thiazol-2-yl)acetamide
  • Benzothiazole-2-thiol

Uniqueness

“2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide” is unique due to the presence of both benzothiazole and thiazole rings, which can confer distinct biological activities and chemical properties. The combination of these two heterocyclic systems in a single molecule can enhance its potential as a multifunctional agent in various applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c16-10(14-12-13-5-6-20-12)7-15-11(17)8-3-1-2-4-9(8)21(15,18)19/h1-6H,7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCODNUBHFVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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